A-D-ribofuranosylamino)-5-pyrimidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-[4-amino-6- is a derivative of formamide, an amide derived from formic acid. It is a colorless liquid that is miscible with water and has an ammonia-like odor. Formamide is used as a chemical feedstock in the manufacture of sulfa drugs, pharmaceuticals, herbicides, pesticides, and hydrocyanic acid. It also serves as a softener for paper and fiber .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamide can be synthesized through various methods. One common method involves the reaction of formic acid with ammonia, producing ammonium formate, which then yields formamide upon heating . Another method is the aminolysis of ethyl formate, where ethyl formate reacts with ammonia to produce formamide and ethanol . Modern industrial production often involves the carbonylation of ammonia, where carbon monoxide reacts with ammonia to form formamide .
Industrial Production Methods: The industrial production of formamide typically involves the carbonylation of ammonia. This process is efficient and widely used in the chemical industry. An alternative two-stage process involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .
Chemical Reactions Analysis
Types of Reactions: Formamide undergoes various chemical reactions, including decomposition, hydrolysis, and formylation. When heated above 100°C, formamide decomposes into carbon monoxide and ammonia . At very high temperatures, the reaction products shift to hydrogen cyanide and water .
Common Reagents and Conditions: Formamide is often used as a reagent in formylation reactions. For example, it can react with primary aromatic amines in the presence of a solid acid magnetic nanocatalyst to produce N-formylated products . It is also used in the Vilsmeier formylation reaction, where it acts as a formylating agent .
Major Products Formed: The major products formed from the reactions of formamide include carbon monoxide, ammonia, hydrogen cyanide, and various N-formylated compounds .
Scientific Research Applications
Formamide has a wide range of scientific research applications. It is used in prebiotic chemistry as a potential source of amino acid derivatives . In biotechnology, formamide and formamidase have been used as a protection system to allow for growth under non-sterile conditions and for the production of nitrogenous compounds such as L-glutamate, L-lysine, N-methylphenylalanine, and dipicolinic acid . Formamide is also used in the synthesis of prebiotic molecules, including nucleosides and nucleotides .
Mechanism of Action
The mechanism of action of formamide involves its ability to act as a formylating agent. It can react with primary amines to form N-formylated products. This reaction is often catalyzed by solid acid magnetic nanocatalysts, which facilitate the formylation process under mild reaction conditions . Formamide also plays a role in prebiotic chemistry by facilitating the formation of amino acid derivatives and other biologically relevant molecules .
Comparison with Similar Compounds
Formamide is similar to other amides, such as dimethylformamide and acetamide. it is unique in its ability to act as a formylating agent and its role in prebiotic chemistry. Dimethylformamide, for example, is primarily used as a solvent in organic synthesis, while acetamide is used as a plasticizer and a solvent for organic compounds .
List of Similar Compounds:- Dimethylformamide
- Acetamide
- Carbamic acid
Formamide stands out due to its versatility in chemical reactions and its significance in prebiotic chemistry and industrial applications.
Properties
Molecular Formula |
C10H15N5O5 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
N-[4-amino-6-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C10H15N5O5/c11-8-5(14-3-17)9(13-2-12-8)15-10-7(19)6(18)4(1-16)20-10/h2-4,6-7,10,16,18-19H,1H2,(H,14,17)(H3,11,12,13,15)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
RCBWCQPTXJWWKO-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C(C(=N1)N[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)NC=O)N |
Canonical SMILES |
C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)NC=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.